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Compound of Interest

Compound Name: 4,6-Diacetylresorcinol

Cat. No.: B1214101

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4,6-
Diacetylresorcinol, a key intermediate in the synthesis of various organic compounds,
including pharmaceuticals and dyes. This document is intended for researchers, scientists, and
professionals in drug development, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

4.6-Diacetylresorcinol, also known as 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone, is a
crystalline solid with the molecular formula C10H1004 and a molecular weight of approximately
194.19 g/mol . Its structure consists of a resorcinol (1,3-dihydroxybenzene) core with two acetyl

groups at positions 4 and 6.

Key Properties:
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Property Value

Molecular Formula C10H1004

Molecular Weight 194.19 g/mol

Melting Point 178-184 °C

Appearance White to off-white crystalline solid

1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone,
Synonyms )
Resodiacetophenone

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds.

'H NMR (Proton NMR):

A 1H NMR spectrum of 4,6-Diacetylresorcinol reveals the different types of protons and their
chemical environments within the molecule.

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
12.75 s (br) 2H -OH (phenolic)
8.406 s 1H Ar-H (H-2)
6.392 s 1H Ar-H (H-5)
2.661 s 6H -COCHs (acetyl)

13C NMR (Carbon-13 NMR):

While specific experimental data for 4,6-Diacetylresorcinol is not readily available in the
searched literature, analysis of related structures and derivatives suggests the following
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expected chemical shifts.

Chemical Shift (8) ppm

Assignment

~200 C=0 (acetyl)

~160-165 C-OH (phenolic)

~135-140 C-COCHs (aromatic)

~110-115 C-H (aromatic)

~105-110 C (aromatic, between OH groups)
~30 -CHs (acetyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 4,6-Diacetylresorcinol is characterized by the following key absorption bands.

Data from a closely related azo derivative suggests the following characteristic peaks for the

parent molecule.[1]

Wavenumber (cm—?)

Functional Group

~3450 (broad)

O-H stretch (phenolic)

~3050 C-H stretch (aromatic)

~2970 C-H stretch (methyl)

1660 C=0 stretch (acetyl, likely lowered due to
intramolecular hydrogen bonding)

~1600 C=C stretch (aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. While a specific mass spectrum for 4,6-Diacetylresorcinol was not found, the

expected molecular ion peak [M]* would be at m/z 194.
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Experimental Protocols
NMR Spectroscopy

Sample Preparation: A sample of 4,6-Diacetylresorcinol is dissolved in a suitable deuterated
solvent, such as DMSO-des or CDCls. Tetramethylsilane (TMS) is typically used as an internal
standard.

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 800

MHz instrument, is used to acquire the spectra.

Click to download full resolution via product page
FT-IR Experimental Workflow

Mass Spectrometry (MS)

Sample Preparation: The sample is typically dissolved in a suitable solvent, such as methanol
or acetonitrile, and introduced into the mass spectrometer.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El), is used.

Data Acquisition:

Sample Preparation MS Acquisition Data Processing

Dissolve 4,6-Diacetylresorcinol in Solvent }—»‘ Infuse into Mass Spectrometer }—»‘ Tonize Sample (e.g., ESI, EI) ‘—»‘ Analyze Tons by m/z Ratio ‘4»‘ Detect Tons ‘4»‘ Generate Mass Spectrum ‘—»‘ Identify Molecular and Fragment Ion Peaks

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

This technical guide provides a foundational understanding of the spectral characteristics of
4,6-Diacetylresorcinol. For more detailed analysis and interpretation, it is recommended to
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consult specialized spectroscopic databases and literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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